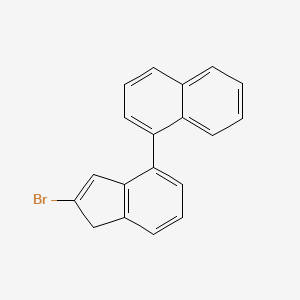
1-(2-Bromo-1H-inden-4-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1H-inden-4-yl)naphthalene is an organic compound that belongs to the class of bromonaphthalenes. This compound is characterized by the presence of a bromine atom attached to the indene and naphthalene rings. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1H-inden-4-yl)naphthalene typically involves the bromination of naphthalene derivatives. One common method includes the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where naphthalene is treated with bromine. The reaction is monitored to maintain the desired temperature and pressure, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1H-inden-4-yl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups such as cyanide, forming nitriles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Grignard Reactions: It forms Grignard reagents which can be further used in various organic synthesis reactions.
Common Reagents and Conditions
Bromine: Used for bromination reactions.
Iron or Aluminum Chloride: Catalysts for bromination.
Hydrogen Peroxide: Used in oxidation reactions.
Lithium or Magnesium: Used in the formation of Grignard reagents.
Major Products Formed
Nitriles: Formed by substitution reactions.
Alcohols and Ketones: Formed by oxidation and reduction reactions.
Organolithium Compounds: Formed by reactions with lithium.
Scientific Research Applications
1-(2-Bromo-1H-inden-4-yl)naphthalene is used in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1H-inden-4-yl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways. The compound can modulate the activity of specific enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Another bromonaphthalene derivative with similar chemical properties.
2-Bromonaphthalene: An isomer of 1-bromonaphthalene with different reactivity.
Brominated Indenes: Compounds with bromine atoms attached to indene rings.
Uniqueness
1-(2-Bromo-1H-inden-4-yl)naphthalene is unique due to its specific structure, which combines the properties of both indene and naphthalene rings. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Properties
CAS No. |
681806-01-9 |
|---|---|
Molecular Formula |
C19H13Br |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
1-(2-bromo-1H-inden-4-yl)naphthalene |
InChI |
InChI=1S/C19H13Br/c20-15-11-14-7-4-10-18(19(14)12-15)17-9-3-6-13-5-1-2-8-16(13)17/h1-10,12H,11H2 |
InChI Key |
YTEWISXGWPFDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C1Br)C(=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl]-3-oxotetrahydro-1H-pyrazol-1-ium chloride](/img/structure/B12514275.png)
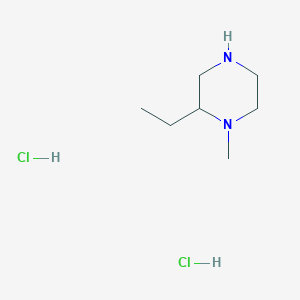
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514304.png)
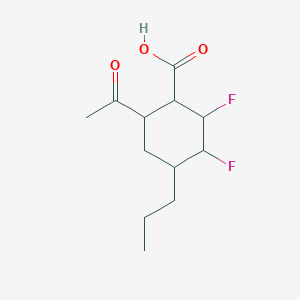

![4-[(E)-(2-Ethylhex-2-en-1-ylidene)amino]-N-phenylaniline](/img/structure/B12514320.png)
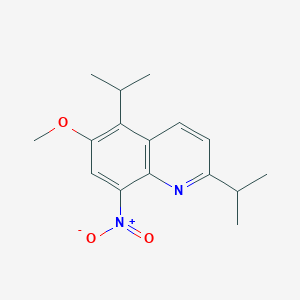
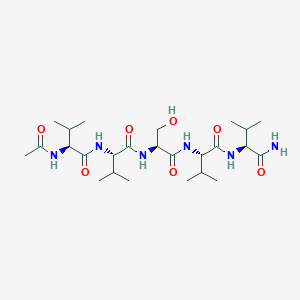
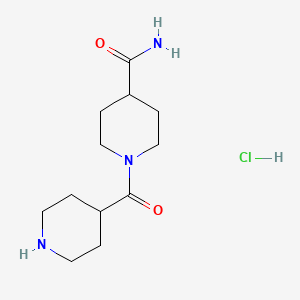
![(S)-N-[2-(2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl]-6-hydroxyquinoline-4-carboxamide](/img/structure/B12514334.png)
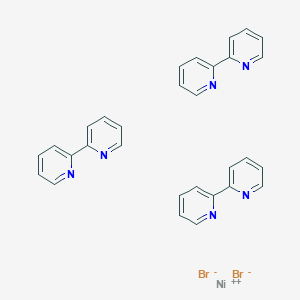
![methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate](/img/structure/B12514347.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B12514349.png)
![3-[(2-Piperidin-1-ylcyclohexyl)amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12514351.png)
